molecular formula C13H21BN2O6S B1409309 (5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid CAS No. 1704080-36-3

(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid

Cat. No.: B1409309
CAS No.: 1704080-36-3
M. Wt: 344.2 g/mol
InChI Key: XWWBPNYGNUWSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid is a complex organic compound that features a piperazine ring, a sulfonyl group, and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Hydroxyethyl)piperazin-1-yl)sulfonylphenylboronic acid
  • (4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl-2-methoxyphenylboronic acid

Uniqueness

(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid is unique due to the presence of both a boronic acid moiety and a piperazine ring in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both chemical and biological research.

Properties

IUPAC Name

[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O6S/c1-22-13-3-2-11(10-12(13)14(18)19)23(20,21)16-6-4-15(5-7-16)8-9-17/h2-3,10,17-19H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBPNYGNUWSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Reactant of Route 6
(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.